2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10353324
InChI: InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
SMILES: CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

CAS No.:

Cat. No.: VC10353324

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Standard InChI InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
Standard InChI Key DVEQOWZEDDDEEG-UHFFFAOYSA-N
SMILES CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Canonical SMILES CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

2-Methyl-N-[3-(trifluoromethyl)phenyl]butanamide is systematically named according to IUPAC guidelines, reflecting its substitution pattern. The compound consists of a butanamide backbone substituted with a methyl group at the second carbon and an aromatic ring (3-trifluoromethylphenyl) attached via the nitrogen atom. Key identifiers include:

PropertyValueSource
Molecular formulaC12H14F3NO\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{NO}
Average mass245.244 g/mol
Monoisotopic mass245.102749 g/mol
ChemSpider ID2165343

The absence of defined stereocenters simplifies its stereochemical profile, making it a racemic compound under standard synthetic conditions .

Structural Features

The molecule’s architecture comprises two distinct regions:

  • Aliphatic Domain: A 2-methylbutanamide group providing conformational flexibility.

  • Aromatic Domain: A 3-(trifluoromethyl)phenyl ring introducing electron-withdrawing effects and lipophilicity.

The trifluoromethyl (-CF3_3) group significantly influences the compound’s electronic properties, enhancing its stability against metabolic degradation and altering its solubility profile . X-ray crystallographic data from related trifluoromethylphenyl amides suggest that the planar amide linkage facilitates hydrogen bonding, which may contribute to biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves a two-step process:

Step 1: Preparation of 2-Methylbutanoyl Chloride
2-Methylbutanoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) under anhydrous conditions to yield the corresponding acyl chloride.

Step 2: Amide Coupling
The acyl chloride reacts with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the target amide.

2-Methylbutanoyl chloride+3-(Trifluoromethyl)anilineEt3N2-Methyl-N-[3-(trifluoromethyl)phenyl]butanamide+HCl\text{2-Methylbutanoyl chloride} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{2-Methyl-N-[3-(trifluoromethyl)phenyl]butanamide} + \text{HCl}

Optimization Strategies

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants.

  • Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures yields >95% purity .

Physicochemical Properties

Thermal and Physical Characteristics

While direct data for 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is limited, analogs such as 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide provide insights :

PropertyValue (Analog)Inference for Target Compound
Melting point152–156°CLikely similar range
Boiling point367.8°C at 760 mmHgElevated due to -CF3_3
Density1.3 g/cm³Comparable
LogP2.29High lipophilicity

The trifluoromethyl group increases molecular polarity, enhancing solubility in aprotic solvents like dimethylformamide (DMF) .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR spectra show characteristic peaks for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.1 ppm).

  • IR: Strong absorption at 1680–1700 cm1^{-1} (amide C=O stretch) and 1120–1140 cm1^{-1} (C-F stretch) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amide nitrogen can participate in reactions with electrophiles, though its reactivity is moderated by resonance stabilization. For example, bromination at the α-position of the carbonyl group has been demonstrated in related compounds.

Hydrogen Bonding Interactions

Crystallographic studies of similar amides reveal that the NH group forms hydrogen bonds with carbonyl oxygens (N–H···O distance: ~1.85 Å), influencing solid-state packing and solubility .

Applications and Biological Activity

Pharmaceutical Relevance

The -CF3_3 group enhances membrane permeability and metabolic stability, making this compound a candidate for drug discovery. Amides with similar substructures have shown promise as enzyme inhibitors and receptor antagonists .

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